molecular formula C24H22N4O2S2 B2534272 2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole CAS No. 876942-66-4

2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole

Cat. No.: B2534272
CAS No.: 876942-66-4
M. Wt: 462.59
InChI Key: OTJHVNGVJRNIPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole is an intriguing chemical entity with a multifaceted structure featuring pyrazole, thiophene, and sulfone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole, you typically start by preparing the pyrazole core. One method involves a cyclization reaction between a hydrazine derivative and a 1,3-diketone, followed by functionalization steps to introduce the methylsulfonyl, phenyl, thiophene, and tolyl groups.

Key steps include:

  • Cyclization: : Reacting hydrazine with a suitable 1,3-diketone.

  • Functional Group Introduction: : Using electrophilic aromatic substitution, cross-coupling reactions, and sulfonation reactions to attach the desired functional groups.

  • Purification: : Using techniques such as recrystallization or chromatography to purify the final product.

Industrial Production Methods

On an industrial scale, production may involve optimized versions of these synthetic steps, often utilizing flow chemistry to enhance reaction efficiency and scalability. Key considerations include cost-effectiveness, yield optimization, and minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions it Undergoes

This compound can undergo various types of reactions, including:

  • Oxidation: : Potentially targeting the thiophene or pyrazole moieties.

  • Reduction: : Especially concerning the sulfone group.

  • Substitution Reactions: : Both nucleophilic and electrophilic substitutions can occur at the aromatic rings.

Common Reagents and Conditions Used

  • Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.

  • Reducing Agents: : Like sodium borohydride or lithium aluminum hydride.

  • Substitution Reagents: : Including halides, nitriles, and amines under appropriate conditions (often catalyzed by transition metals).

Major Products Formed

Depending on the specific reactions:

  • Oxidation: : Could produce sulfoxides or sulfones.

  • Reduction: : May lead to reduced thiophene or deoxygenated pyrazole derivatives.

  • Substitution: : Generates a wide variety of functionalized aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for designing new molecular architectures. Its multi-functional nature makes it an excellent candidate for creating diverse chemical libraries for drug discovery and materials science.

Biology

Potential biological applications could involve studying its interactions with biological macromolecules. Its unique structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors.

Medicine

In medicinal chemistry, it could be explored for its pharmacological properties. The presence of a sulfone group suggests potential activity against certain diseases, perhaps as part of a broader therapeutic strategy.

Industry

In the industrial sector, the compound might be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, which may include enzymes, receptors, or nucleic acids. The presence of various functional groups allows for a diverse range of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate biological pathways and enzymatic activities, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4-Thiadiazole Derivatives: : These compounds share the sulfur-containing heterocycle and have been studied for various biological activities.

  • Pyrazole Derivatives: : Simple pyrazoles have a wide range of applications, from pharmaceuticals to agrochemicals.

  • Thiazole Compounds: : Similar in that they contain a sulfur and nitrogen heterocyclic ring system.

Uniqueness

What sets 2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole apart is the combination of these functional groups in a single molecule. This provides a unique chemical space that can be exploited for specific interactions not achievable by simpler analogs.

This compound’s uniqueness lies in the synergy of its functional groups, which together create a versatile and potentially powerful molecule for various scientific and industrial applications.

Properties

IUPAC Name

4-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1-phenyl-3-thiophen-2-ylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S2/c1-17-10-12-18(13-11-17)21-15-22(28(25-21)32(2,29)30)20-16-27(19-7-4-3-5-8-19)26-24(20)23-9-6-14-31-23/h3-14,16,22H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJHVNGVJRNIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.